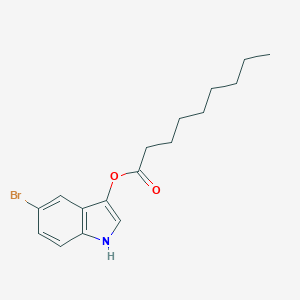

(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate

货号 B165918

CAS 编号:

138871-56-4

分子量: 453.6 g/mol

InChI 键: FAYODBRURYKPFY-FQEVSTJZSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

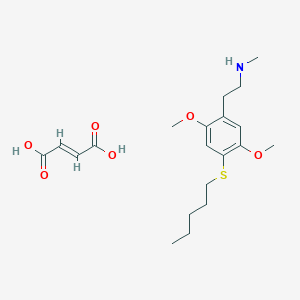

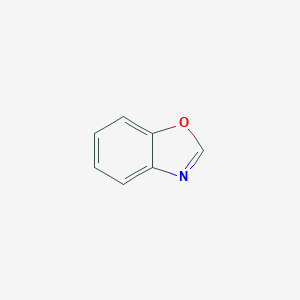

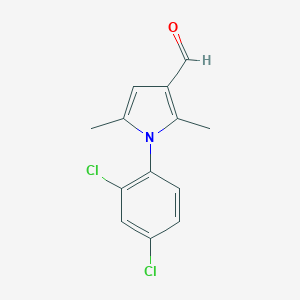

“(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate” is a chemical compound. It has a molecular formula of C21H29NOSi . The tert-butyldiphenylsilyl (TBDPS) group is commonly used for primary hydroxyl groups in carbohydrate chemistry .

Synthesis Analysis

The synthesis of compounds similar to “(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate” involves the use of tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole . A primary hydroxyl group can be preferentially silylated using TBDPSCl and imidazole in the presence of other secondary hydroxyl groups .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOC[C@]1([H])C@@([H])COSi(C3=CC=CC=C3)C(C)(C)C . This indicates the presence of a pyrrolidine ring, a tert-butyl group, a diphenylsilyl group, and a carboxylate group.

科研应用

Supramolecular Arrangements

- Analogs of 3-oxopyrrolidines, related to the mentioned compound, have been studied for their crystal structures and supramolecular arrangements. These structures, influenced by weak intermolecular interactions like CH⋯O/CH⋯π, are important in understanding the conformation and assembly of such compounds (Samipillai et al., 2016).

Chemical Synthesis

- Research on the synthesis and characterization of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, provides insights into the methodologies for creating cyclic amino acid esters and their potential applications (Moriguchi et al., 2014).

Pharmaceutical Applications

- Certain derivatives, like tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, have been synthesized for their potential use in developing novel macrocyclic Tyk2 inhibitors, highlighting the compound's relevance in pharmaceutical research (Sasaki et al., 2020).

Catalysis and Reactions

- The compound and its derivatives have applications in catalysis, as seen in the study of tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, which acted as a catalyst for the aerobic oxidation of allylic and benzylic alcohols (Shen et al., 2012).

Organic Chemistry Applications

- The compound's derivatives are also valuable in organic chemistry, for instance, in the preparation of enantiomerically pure tert-butyl(methyl)phenylsilanes, highlighting its role in synthesizing specific organic compounds (Jankowski et al., 1999).

性质

IUPAC Name |

tert-butyl (2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20H,17-19H2,1-6H3/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYODBRURYKPFY-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

快速询价

产品分类

浏览最多

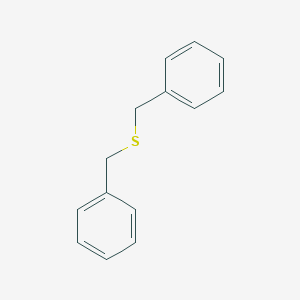

![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)